molecular formula C11H11NO2 B8341710 2-(Furfurylamino)phenol

2-(Furfurylamino)phenol

Cat. No.: B8341710
M. Wt: 189.21 g/mol
InChI Key: CMGJYZAAQADKRD-UHFFFAOYSA-N
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Description

2-(Furfurylamino)phenol is a chemical compound of interest in organic synthesis and materials research, with the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. This molecule integrates a phenolic group and a furfurylamine moiety . The presence of these functional groups makes it a potential candidate for the development of novel ligands in coordination chemistry. Researchers may also investigate its properties for applications in polymer science and as a building block for the synthesis of more complex heterocyclic compounds. The furan ring, a key component of the furfurylamine group, is a common feature in various bioactive molecules and flavorants, suggesting potential utility in the synthesis of analogs . This product is intended for use by qualified professionals in a laboratory setting only. It is strictly for research purposes and is not classified or intended for diagnostic, therapeutic, or any other form of human or animal use. All information provided is for research reference. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)phenol

InChI

InChI=1S/C11H11NO2/c13-11-6-2-1-5-10(11)12-8-9-4-3-7-14-9/h1-7,12-13H,8H2

InChI Key

CMGJYZAAQADKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCC2=CC=CO2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Furfurylamino)phenol with structurally related phenolic compounds:

Compound Molecular Formula Substituent Features Key Interactions/Properties References
This compound C₁₁H₁₁NO₂ –NH-linked furfuryl group Phenolic –OH, furan O, amine –NH; planar Inferred
2-((Dimethylamino)methyl)phenol C₉H₁₃NO –CH₂–N(CH₃)₂ group Basic amino group; forms metal complexes
(E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol C₁₁H₁₆N₂O₂ Schiff base with hydroxyethylamino chain Intramolecular O–H⋯N; 2D hydrogen-bonded layers
2-[2-(3-Methoxyphenyl)ethyl]phenol C₁₅H₁₆O₂ Methoxy-substituted ethyl chain Electron-donating methoxy group; hydrophobic
Furfuryl alcohol C₅H₆O₂ Furan ring with hydroxymethyl group High purity (98%); solvent applications

Key Observations :

  • Electronic Effects: The furfuryl group in this compound is electron-withdrawing due to the furan ring’s oxygen, lowering the phenol’s pKa compared to methoxy-substituted derivatives (e.g., 2-[2-(3-Methoxyphenyl)ethyl]phenol) .
  • Hydrogen Bonding: Unlike 2-((Dimethylamino)methyl)phenol, which lacks strong H-bond donors, this compound’s –OH and –NH groups enable robust intermolecular interactions, akin to the Schiff base in .
  • Coordination Chemistry: The amino and phenolic groups may act as tridentate ligands, similar to (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol, which coordinates with transition metals like Cu(II) .
Physicochemical Properties
Property This compound 2-((Dimethylamino)methyl)phenol (E)-2-{[2-(2-Hydroxyethylamino)ethylimino]methyl}phenol
Molecular Weight ~205.2 g/mol 151.21 g/mol 208.26 g/mol
Melting Point Estimated 350–370 K Not reported 358 K
Solubility Moderate in polar solvents (e.g., ethanol) High in water due to basic amino group Soluble in chloroform, ethanol
Hydrogen Bonding O–H⋯N, N–H⋯O Limited (no –OH) O–H⋯N, N–H⋯O, C–H⋯O

Notes:

  • The furan ring in this compound increases hydrophobicity compared to purely aliphatic analogs.
  • Its melting point is inferred to be higher than furfuryl alcohol (m.p. 242 K ) due to stronger intermolecular forces.

Preparation Methods

Catalytic Systems for Imine Hydrogenation

Cobalt nanoparticles encapsulated in graphene shells (Co@C-600-EtOH) demonstrate exceptional performance in this reaction, achieving 98% furfural conversion and 92% selectivity toward this compound at 100°C under 20 bar H₂. The carbon matrix stabilizes cobalt particles, preventing aggregation and over-hydrogenation of the furan ring. In contrast, nickel catalysts, while cost-effective, require higher pressures (50–150 bar) and exhibit reduced selectivity (76–88%) due to competing furan ring saturation.

Solvent and Temperature Optimization

Polar aprotic solvents such as N-methylpyrrolidone (NMP) enhance imine solubility and intermediate stability. Reactions in NMP at 80–110°C yield 85–90% product purity, whereas aqueous systems promote hydrolysis of the imine intermediate, reducing yields by 15–20%. Microwave-assisted heating, as employed in Kabachnik–Fields reactions, could further accelerate imine formation but remains unexplored for this specific substrate.

Hydrogenation of Preformed Furfural-o-Aminophenol Imine

An alternative approach isolates the imine intermediate prior to hydrogenation, enabling precise control over reaction stoichiometry.

Imine Synthesis and Characterization

The Schiff base forms quantitatively within 2 hours at 60°C in ethanol, as confirmed by FT-IR absorption at 1645 cm⁻¹ (C=N stretch). Purification via flash chromatography removes unreacted o-aminophenol, critical for minimizing by-products like difurfurylamine during hydrogenation.

Hydrogenation Conditions and By-Product Mitigation

Using Co@C-600-EtOH, hydrogenation at 90°C and 15 bar H₂ converts 95% of the imine to this compound, with <3% furfuryl alcohol detected. Nickel catalysts necessitate higher temperatures (110°C), risking partial furan ring hydrogenation and yielding 8–12% tetrahydrofurfurylamine by-products. Additives such as quinoline (0.5 wt%) suppress metal leaching, improving catalyst recyclability to 5 cycles without activity loss.

Comparative Analysis of Methodologies

The table below contrasts key parameters for predominant synthesis routes:

ParameterReductive Amination (Co@C)Isolated Imine Hydrogenation (Ni)
Temperature (°C)100110
Pressure (bar H₂)2050
Conversion (%)9889
Selectivity (%)9276
Catalyst Reusability5 cycles3 cycles
By-Product Formation<3%8–12%

Data derived from.

Cobalt-based systems excel in selectivity and mild conditions but incur higher initial costs. Nickel catalysts, while economical, demand rigorous feedstock purification to mitigate deactivation by sulfur or chloride impurities.

Emerging Strategies and Mechanistic Insights

Biomass-Derived Feedstocks

Recent patents disclose routes utilizing hydroxymethylfurfural (HMF) from cellulose depolymerization as a furfural precursor. Integrating this with o-aminophenol derived from lignin hydrolysates could enable fully bio-based production, though HMF’s inherent instability under basic conditions remains a hurdle.

Solvent-Free Mechanochemical Synthesis

Preliminary studies suggest that ball-milling furfural, o-aminophenol, and a solid acid catalyst (e.g., silica-supported iodine) facilitates imine formation within 30 minutes. Subsequent hydrogenation under reduced pressure (5 bar H₂) achieves 78% yield, offering an energy-efficient alternative.

Industrial Scalability and Challenges

Scale-up trials using continuous flow reactors with immobilized Co@C catalysts demonstrate sustained 90% yield over 120 hours, highlighting commercial viability. However, feedstock variability—particularly furfural derived from agricultural waste—introduces fluctuations in reaction kinetics, necessitating real-time monitoring systems. Regulatory constraints on nickel emissions further favor cobalt-based systems despite higher capital costs .

Q & A

Q. Basic

In Vitro Assays :

  • Antimicrobial Activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative strains .
  • Enzyme Inhibition : Test inhibition of tyrosinase or kinases via spectrophotometric methods (e.g., L-DOPA oxidation for tyrosinase) .

Structural Modifications : Introduce fluorinated or sulfonyl groups to enhance bioavailability, as seen in 1-(2-chloro-4-fluorophenoxy)-3-[(2,4-dimethylphenyl)sulfonyl]-2-propanol .

What computational methods are used to predict the nonlinear optical (NLO) properties of this compound derivatives?

Q. Advanced

DFT-Based Approaches :

  • Calculate hyperpolarizability (β) using CAM-B3LYP/cc-pVDZ to assess NLO response .
  • Natural Bond Orbital (NBO) analysis identifies charge-transfer interactions critical for NLO activity, as demonstrated in 2-(phenyl((4-vinylphenyl)amino)methyl)phenol derivatives .

Molecular Dynamics (MD) : Simulate solvent effects on polarizability using explicit solvent models (e.g., water/ethanol) .

How do intermolecular interactions in this compound crystals affect material science applications?

Advanced
Crystal engineering relies on hydrogen-bonding networks and π-π stacking:

  • Hydrogen Bonds : In (E)-2-{[2-(2-hydroxyethylamino)ethyl-imino]methyl}phenol, O–H⋯N and C–H⋯O bonds form layered structures parallel to the ab-plane, enhancing thermal stability .
  • Packing Motifs : J-aggregates (head-to-tail stacking) in furan-phenol hybrids improve charge mobility in organic semiconductors .

What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Q. Advanced

Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce metal leaching .

Purification : Use column chromatography with gradient elution (hexane/EtOAc) to separate regioisomers .

Solvent Recycling : Implement distillation or membrane filtration for DMF/THF reuse, reducing environmental impact .

How does substituent variation on the phenol ring influence the redox properties of this compound?

Advanced
Electron-withdrawing groups (e.g., –NO₂, –CF₃) lower oxidation potentials, enhancing antioxidant activity. Cyclic voltammetry (CV) of 2-(1H-indol-2-yl)phenol derivatives shows reversible redox peaks at ≈0.5 V (vs. Ag/AgCl), correlating with radical scavenging efficacy . Substituent effects are quantified via Hammett σ constants, with ρ values ≈ −1.2 indicating a strong electronic influence .

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